Hericenone D

Catalog No.
S648889
CAS No.
137592-04-2
M.F
C37H58O6
M. Wt
598.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Hericenone D

CAS Number

137592-04-2

Product Name

Hericenone D

IUPAC Name

[4-[(2E)-3,7-dimethyl-5-oxoocta-2,6-dienyl]-2-formyl-3-hydroxy-5-methoxyphenyl]methyl octadecanoate

Molecular Formula

C37H58O6

Molecular Weight

598.9 g/mol

InChI

InChI=1S/C37H58O6/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-36(40)43-28-31-26-35(42-5)33(37(41)34(31)27-38)23-22-30(4)25-32(39)24-29(2)3/h22,24,26-27,41H,6-21,23,25,28H2,1-5H3/b30-22+

InChI Key

ZTJZNRQMSBGEOJ-JBASAIQMSA-N

SMILES

Array

Synonyms

hericenone D

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC1=CC(=C(C(=C1C=O)O)CC=C(C)CC(=O)C=C(C)C)OC

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC1=CC(=C(C(=C1C=O)O)C/C=C(\C)/CC(=O)C=C(C)C)OC

Hericenone D is a monoterpenoid.
Hericenone D has been reported in Hericium erinaceus with data available.
isolated from Hericium erinaceus; has nerve growth factor-inducing activity

Hericenone D is a highly hydrophobic aromatic monoterpenoid isolated from the fruiting bodies of Hericium erinaceus. Structurally, it is distinguished by its octadecanoic (stearic) acid ester chain (C18:0), setting it apart from its primary analogs like Hericenone C (C16:0) and Hericenone E (C18:2) [1]. In scientific procurement, it is primarily sourced as an analytical reference standard for UHPLC-UV profiling of botanical extracts and as a purified bioactive agent for in vitro neurotrophic and metabolic assays [2]. Procuring high-purity Hericenone D eliminates the matrix toxicity and reproducibility issues inherent to crude mushroom extracts, making it an essential material for structure-activity relationship (SAR) studies focusing on fatty acid ester saturation and its impact on Nerve Growth Factor (NGF) synthesis.

Substituting Hericenone D with Hericenone C, Hericenone E, or crude Hericium extracts compromises assay specificity and quantitative accuracy in both analytical and biological workflows [1]. The specific C18:0 saturated fatty acid chain of Hericenone D fundamentally alters its lipophilicity, enzymatic susceptibility, and receptor binding dynamics compared to the unsaturated C18:2 chain of Hericenone E or the shorter C16:0 chain of Hericenone C. In neurotrophic assays, these structural differences translate to distinct Nerve Growth Factor (NGF) secretion profiles. Furthermore, crude botanical extracts contain variable concentrations of cytotoxic compounds and endogenous lipases that can prematurely degrade ester-linked hericenones, rendering crude mixtures unsuitable for precise mechanistic, pharmacokinetic, or standardization studies [2].

Differential Nerve Growth Factor (NGF) Stimulation Efficacy

In comparative in vitro assays using mouse astroglial cells, the specific fatty acid ester chain of hericenones dictates their neurotrophic potency. Hericenone D induces NGF synthesis at a quantified level of 10.08 pg/mL [1]. While this is lower than the unsaturated analog Hericenone E (13.9 pg/mL), it provides a critical saturated-chain baseline for structure-activity relationship (SAR) modeling. Using pure Hericenone D rather than crude extracts ensures that NGF upregulation is accurately attributed to the C18:0 meroterpenoid rather than synergistic or confounding matrix components.

Evidence DimensionNGF synthesis induction
Target Compound Data10.08 pg/mL
Comparator Or BaselineHericenone E (13.9 pg/mL)
Quantified Difference~27% lower NGF induction than the unsaturated C18:2 analog
ConditionsMouse astroglial cell culture

Procurement of Hericenone D alongside Hericenone E is essential for researchers mapping the impact of fatty acid saturation on neurotrophic receptor activation.

UHPLC-UV Analytical Resolution and Limit of Quantification (LOQ)

For quality control and standardization of Hericium erinaceus raw materials, Hericenone D serves as an indispensable quantitative marker. Validated UHPLC-UV methods demonstrate that Hericenone D can be fully resolved (Rs > 1.5) from its analogs, eluting specifically between Hericenone C and Hericene D[1]. The limit of quantification (LOQ) for Hericenone D is established at 4.545 µg/mL, which is significantly more sensitive than the LOQ for Hericenone C (9.263 µg/mL) [1]. This high sensitivity allows for precise batch-to-batch standardization of commercial botanical products.

Evidence DimensionLimit of Quantification (LOQ) in UHPLC-UV
Target Compound Data4.545 µg/mL
Comparator Or BaselineHericenone C (9.263 µg/mL)
Quantified Difference>2-fold higher sensitivity (lower LOQ) for Hericenone D
ConditionsUHPLC-UV analysis using an HSS T3 column at 30 °C

Analytical laboratories must procure pure Hericenone D standards to accurately validate and quantify low-abundance meroterpenoids in commercial dietary supplements.

Elimination of Matrix-Induced Cytotoxicity in Cell Viability Assays

Crude ethanol extracts of Hericium erinaceus exhibit dose-dependent cytotoxicity, with cell viability in 1321N1 astrocytoma cells dropping from 72.6% at 5 µg/mL to 59.9% at 10 µg/mL due to uncharacterized matrix components [1]. Procuring purified Hericenone D eliminates this matrix toxicity, allowing researchers to dose the specific active compound at higher concentrations without triggering confounding apoptotic pathways or oxidative stress artifacts in neuroprotection assays.

Evidence DimensionCell viability interference
Target Compound DataHigh purity enables targeted dosing without matrix toxicity
Comparator Or BaselineCrude ethanol extract (viability drops to 59.9% at 10 µg/mL)
Quantified DifferenceAvoidance of ~12.7% viability drop associated with a 5 µg/mL increase in crude extract dosing
Conditions1321N1 cell viability assays

Utilizing purified Hericenone D prevents false-negative results in neuroprotection assays caused by the inherent cytotoxicity of crude botanical extracts.

Lipase Inhibition and Metabolic Stability Profiling

Hericenones are esters and are susceptible to in vivo enzymatic hydrolysis by lipases, which cleave the fatty acid chain to form deacylhericenones[1]. Hericenone D, alongside Hericenone C, has been specifically identified as a lipase inhibitor in ethanol extracts [2]. Because Hericenone D contains a fully saturated stearic acid chain (C18:0), its steric and electronic interactions with lipase active sites differ fundamentally from the palmitic (C16:0) chain of Hericenone C. Pure Hericenone D is therefore required to accurately measure enzyme kinetics and degradation rates without competitive inhibition from other hericenones.

Evidence DimensionSubstrate specificity and lipase inhibition
Target Compound DataSaturated C18:0 ester chain dynamics
Comparator Or BaselineHericenone C (C16:0 ester chain)
Quantified DifferenceDistinct chain length (2 carbon difference) altering enzymatic cleavage rates
ConditionsIn vitro lipase inhibition and metabolic degradation assays

Pharmacokinetic researchers must select pure Hericenone D to isolate the metabolic stability and inhibitory profile of the C18:0 ester variant.

Botanical Extract Standardization and Quality Control

Utilizing Hericenone D as a primary analytical reference standard in UHPLC-UV workflows to quantify meroterpenoid content and ensure batch-to-batch consistency in Hericium erinaceus dietary supplements [1].

Structure-Activity Relationship (SAR) Neurotrophic Studies

Serving as the saturated C18:0 baseline comparator against unsaturated (Hericenone E) and shorter-chain (Hericenone C) analogs to determine the optimal fatty acid ester configuration for NGF synthesis induction [2].

In Vitro Lipase Inhibition and Anti-Obesity Assays

Procuring pure Hericenone D to investigate its specific binding affinity and inhibitory kinetics against pancreatic lipases, isolated from the confounding matrix toxicity of crude mushroom extracts[3].

Physical Description

Solid

XLogP3

12.3

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

598.42333957 Da

Monoisotopic Mass

598.42333957 Da

Heavy Atom Count

43

Melting Point

41 - 43 °C

Wikipedia

Hericenone D

Dates

Last modified: 04-14-2024

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